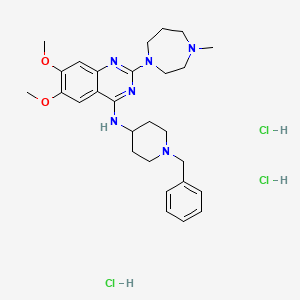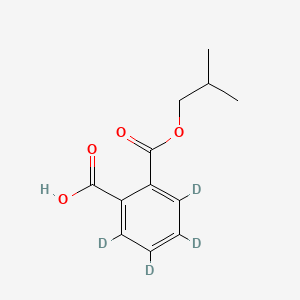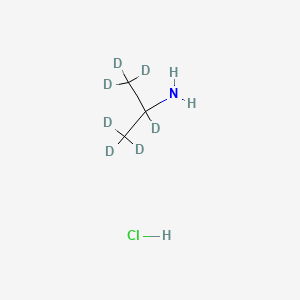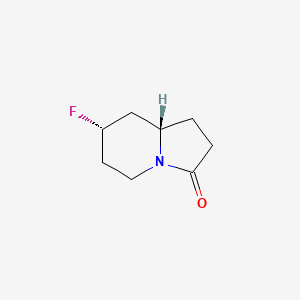
Ropivacaïne N-Oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropivacaine N-Oxide is a derivative of ropivacaine, an amide-type local anesthetic commonly used for regional anesthesia and pain management. Ropivacaine N-Oxide is of interest due to its potential pharmacological properties and its role in scientific research.
Applications De Recherche Scientifique
Ropivacaine N-Oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-oxide derivatives in various chemical reactions.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: Studies focus on its pharmacological properties, including its potential as a local anesthetic with modified activity.
Industry: It is explored for its potential use in the development of new anesthetic formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Ropivacaine N-Oxide, also known as Ropivacaine, is an amide-type local anesthetic . Its primary targets are the sodium and potassium ion channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Ropivacaine interacts with its targets by blocking the sodium and potassium ion channels in the dorsal horn of the spinal cord . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This blockage of nerve impulses leads to a loss of sensation, providing local or regional anesthesia .
Biochemical Pathways
Ropivacaine affects several biochemical pathways. It has been found to inhibit the AKT1/GGT1/NF-κB signaling pathway, which plays a significant role in cell proliferation and survival . By inhibiting this pathway, Ropivacaine can attenuate the stemness of breast cancer cells . Additionally, Ropivacaine has been shown to induce apoptosis by up-regulating the cleaved caspase 3 and 9, and it also causes cell arrest via inhibiting the expression of cyclins B2, D1, and E .
Pharmacokinetics
Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life of Ropivacaine is approximately 111 minutes , and the clearance rate is 10.3 liters per minute . The pharmacokinetics of Ropivacaine shows that it is slowly released from the Ropivacaine oil delivery depot (RODD), leading to a bimodal profile of ropivacaine concentration-time in plasma .
Result of Action
The action of Ropivacaine results in the blockage of nerve impulses, leading to a loss of sensation and providing local or regional anesthesia . This makes it useful for surgical procedures and the short-term management of acute pain . In addition, Ropivacaine has been shown to have anti-tumor effects in various cancer types . It can suppress the stem cells-like properties of breast cancer cells both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of Ropivacaine can be influenced by various environmental factors. Furthermore, the use of additives can prolong the duration of analgesia . The safety, pharmacokinetics, and preliminary pharmacodynamics of Ropivacaine have been studied in subcutaneous injection among healthy subjects , showing that it is safe and all adverse events were no more severe than grade II
Analyse Biochimique
Biochemical Properties
Ropivacaine N-Oxide, like its parent compound Ropivacaine, is likely to interact with various enzymes, proteins, and other biomolecules. Ropivacaine is known to interact with sodium channels, inhibiting sodium ion influx in nerve fibers This interaction is crucial for its role as a local anesthetic
Cellular Effects
Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . It exerts its anticancer potency by modulating sodium channels, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells
Molecular Mechanism
The molecular mechanism of Ropivacaine involves blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . Ropivacaine N-Oxide, being a derivative of Ropivacaine, might share similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on Ropivacaine have shown that it has a slow-release profile . This suggests that Ropivacaine N-Oxide might also exhibit a slow-release profile, providing a prolonged duration of action.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Ropivacaine N-Oxide in animal models. Studies on Ropivacaine have shown that it provides comparable post-operative analgesia in dogs after ovariohysterectomy for 6 hours
Metabolic Pathways
Ropivacaine is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of Ropivacaine N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality Ropivacaine N-Oxide.
Types of Reactions:
Oxidation: Ropivacaine N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: It can be reduced back to ropivacaine under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Higher oxidized derivatives of ropivacaine.
Reduction: Ropivacaine.
Substitution: Derivatives with different functional groups replacing the N-oxide.
Comparaison Avec Des Composés Similaires
Ropivacaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another amide-type local anesthetic with similar uses but different pharmacokinetic properties.
Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.
Uniqueness of Ropivacaine N-Oxide: Ropivacaine N-Oxide is unique due to the presence of the N-oxide group, which may confer different pharmacological properties and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1391053-59-0 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.407 |
Nom IUPAC |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
Clé InChI |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Synonymes |
(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)


